S-1H-benzimidazol-2-yl 9H-carbazol-9-ylethanethioate
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Overview
Description
S-1H-benzimidazol-2-yl 9H-carbazol-9-ylethanethioate is a compound that combines the structural features of benzimidazole and carbazole. Benzimidazole is known for its diverse pharmacological activities, while carbazole is recognized for its photochemical and thermal stability, as well as its good hole-transport ability
Preparation Methods
The synthesis of S-1H-benzimidazol-2-yl 9H-carbazol-9-ylethanethioate typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or other suitable reagents.
Formation of Carbazole Moiety: Carbazole and its derivatives can be synthesized through various methods, including the reaction of carbazole with different substituents.
Coupling Reaction: The final step involves coupling the benzimidazole and carbazole moieties through an ethanethioate linker.
Chemical Reactions Analysis
S-1H-benzimidazol-2-yl 9H-carbazol-9-ylethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
S-1H-benzimidazol-2-yl 9H-carbazol-9-ylethanethioate has several scientific research applications:
Mechanism of Action
The mechanism of action of S-1H-benzimidazol-2-yl 9H-carbazol-9-ylethanethioate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its diverse pharmacological activities . The carbazole moiety contributes to the compound’s electronic and optical properties, making it useful in materials science .
Comparison with Similar Compounds
S-1H-benzimidazol-2-yl 9H-carbazol-9-ylethanethioate can be compared with other similar compounds, such as:
Benzimidazole Derivatives: These compounds share the benzimidazole moiety and exhibit similar pharmacological activities.
Carbazole Derivatives: These compounds share the carbazole moiety and are known for their electronic and optical properties.
The uniqueness of this compound lies in its combination of both benzimidazole and carbazole moieties, which provides a synergistic effect in terms of its chemical and biological properties.
Properties
IUPAC Name |
S-(1H-benzimidazol-2-yl) 2-carbazol-9-ylethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS/c25-20(26-21-22-16-9-3-4-10-17(16)23-21)13-24-18-11-5-1-7-14(18)15-8-2-6-12-19(15)24/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOHJIHEXFVGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)SC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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